1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H11F3N4O and its molecular weight is 332.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research into the synthesis and spectroscopic properties of related triazole derivatives has led to the development of new compounds with potential applications in material science and chemistry. For example, the synthesis, crystal structure, and antitumor activity of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, a compound with a similar structural motif, shows promise in the field of medicinal chemistry for its ability to inhibit the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).
Antimicrobial and Antifungal Applications
Compounds with triazole cores, similar to the one , have been evaluated for their antimicrobial and antifungal activities. A study on the Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives, including triazole derivatives, demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Carmen Limban et al., 2011). This indicates the potential for developing novel anti-microbial agents with antibiofilm properties from triazole-based compounds.
Fluorescence Sensing Applications
The fluorescence "turn-on" sensing of carboxylate anions with oligothiophene-based o-(carboxamido)trifluoroacetophenones study illustrates another application of triazole derivatives. These compounds exhibit fluorescence enhancement upon binding to carboxylate anions, showcasing their potential use in the development of new fluorescent probes for detecting various analytes in scientific research (Dae-Sik Kim & K. Ahn, 2008).
Catalytic and Synthetic Applications
The catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement study demonstrates the versatility of triazole derivatives in synthetic chemistry. This approach offers a new method for regioselective synthesis, highlighting the potential for triazole compounds in facilitating various chemical transformations (R. Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODANDBWPDSALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.